3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide (CAS Number: 1021075-64-8) is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure incorporates a difluorobenzamide moiety and a pyridazinone core, which are known for various biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is C21H19F2N3O2, with a molecular weight of 383.4 g/mol. The compound features a difluorobenzene ring and a pyridazinone structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:
- Antitumor Activity : Pyridazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Many derivatives demonstrate the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
- Antibacterial and Antifungal Properties : Some studies have reported moderate to excellent activities against various pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
- Pyridazine Core : The 6-oxo-pyridazine framework is essential for maintaining biological activity, as it can interact with specific molecular targets.
- Alkyl Chain Length : Variations in the propyl chain length influence the compound's solubility and permeability across cellular membranes.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
- Antitumor Studies :
- Anti-inflammatory Activity :
- Antibacterial Activity :
Case Studies
A few notable case studies involving similar compounds highlight their therapeutic potential:
- Study on Pyrazole Derivatives : A study synthesized pyrazole-based compounds that displayed significant antitumor activity against several cancer cell lines through apoptosis pathways .
- Inhibition of Enzymatic Activity : Research indicated that certain pyridazine derivatives could inhibit xanthine oxidase activity, suggesting potential applications in gout treatment due to reduced uric acid levels .
Properties
IUPAC Name |
3,4-difluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-14-3-5-15(6-4-14)19-9-10-20(27)26(25-19)12-2-11-24-21(28)16-7-8-17(22)18(23)13-16/h3-10,13H,2,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXQOTVFDUFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.